2-Cyclopropyl-6-fluoroaniline
Overview
Description
2-Cyclopropyl-6-fluoroaniline is a chemical compound that belongs to the class of arylamines. It has a molecular weight of 151.18 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10FN/c10-8-3-1-2-7 (9 (8)11)6-4-5-6/h1-3,6H,4-5,11H2
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Photostability in Photochemical Reactions
2-Cyclopropyl-6-fluoroaniline exhibits photostability under certain conditions. For instance, its derivative, ciprofloxacin, maintains its fluorine atom and undergoes stepwise degradation of its piperazine group under acidic conditions. This process, involving low-efficiency substitution and minor decarboxylation, signifies the photostability of the fluorine atom in the compound, particularly in acidic environments (Mella, Fasani, & Albini, 2001).
Multicomponent Synthesis in Medicinal Chemistry
This compound is part of frameworks like 2-arylcyclopropylamine (ACPA), which are crucial in medicinal chemistry. The use of organoboron reagents in base-metal-catalyzed carbometalation facilitates three-component cyclopropane synthesis, leading to the modular assembly of highly medicinally relevant ACPA frameworks. This approach significantly improves the efficiency of ACPA synthesis and might inspire further multicomponent cyclopropane syntheses (Li et al., 2019).
Antibacterial Applications
The compound has shown potential in antibacterial applications. Specifically, its derivatives have been synthesized to obtain potent drugs for the treatment of Gram-positive infections, exhibiting excellent antibacterial activity and potent inhibitory activity against bacterial DNA topoisomerase IV. This indicates the compound's relevance in developing new antibacterial agents (Inagaki, Takahashi, & Takemura, 2004).
Antitubercular and Antimalarial Activities
Derivatives of this compound have been synthesized for antitubercular and antimalarial activities. These derivatives have shown good in vitro antitubercular activities and preferential inhibition of the growth of Plasmodium falciparum, indicating their potential in treating these diseases. This highlights the compound's importance in the synthesis of therapeutics for infectious diseases (Ajay et al., 2010).
Targeting Agents in Cancer Imaging
The compound's derivatives are used in the synthesis of targeting agents for cancer imaging, such as in PET scans. For instance, 2-[18F]fluoroaniline derivatives, which are part of the compound's family, are used to produce targeting agents for the epidermal growth factor receptor (EGFR) by binding irreversibly to its intracellular ATP binding domain (Vasdev et al., 2004).
Safety and Hazards
This compound is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Mechanism of Action
Biochemical Pathways
It’s important to note that the compound’s effects on biochemical pathways would be largely determined by its specific targets, which are currently unknown .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is a key factor in its efficacy .
Result of Action
Understanding these effects would provide valuable insights into the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 2-cyclopropyl-6-fluoroaniline is currently unavailable .
properties
IUPAC Name |
2-cyclopropyl-6-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXOKRMTNFTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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